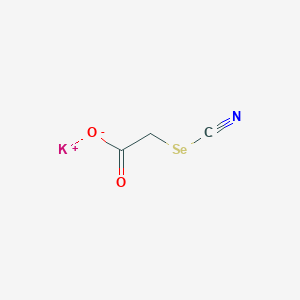
Potassium selenocyanoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium selenocyanoacetate is a useful research compound. Its molecular formula is C3H2KNO2Se and its molecular weight is 202.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
Selenium Biofortification:
Recent studies have highlighted the potential of potassium selenocyanoacetate as an effective organic selenium source for biofortifying crops. A study demonstrated that garlic plants treated with KSeCA exhibited selenium content 1.8 to 3.9 times higher than those treated with traditional inorganic selenium sources like selenate and selenite. The absorption and transformation efficiency of KSeCA in garlic reached over 95%, indicating its superior efficacy in enhancing selenium uptake in plants .
Cadmium Antagonism:
KSeCA has also shown promise in mitigating cadmium toxicity in crops. The same study found that garlic bulbs treated with KSeCA had significantly lower cadmium levels, remaining below the Chinese food safety standard of 0.2 mg/kg. This suggests that KSeCA not only enhances selenium content but also helps in reducing the accumulation of harmful heavy metals in edible crops, making it a valuable tool for improving food safety and nutritional quality .
Medical Applications
Lipid Metabolism Regulation:
this compound has been investigated for its effects on lipid metabolism. A study involving mice indicated that KSeCA could safely reduce blood triacylglycerol (TG) levels and high-fat-diet-induced atherosclerotic plaques. This finding suggests that KSeCA may play a role in cardiovascular health by regulating lipid profiles and potentially preventing atherosclerosis .
Antioxidant Properties:
Selenium compounds, including KSeCA, are known for their antioxidant properties, which can help combat oxidative stress in biological systems. The ability of KSeCA to scavenge free radicals and enhance antioxidant enzyme activities presents opportunities for its use in developing supplements aimed at reducing oxidative damage associated with various diseases.
Comparative Analysis of Selenium Sources
| Selenium Source | Absorption Efficiency | Cadmium Reduction | Selenium Content Enhancement |
|---|---|---|---|
| This compound (KSeCA) | >95% | Significant | 1.8 - 3.9 times higher |
| Sodium Selenate | Moderate | Minimal | Standard |
| Sodium Selenite | Moderate | Minimal | Standard |
Case Study 1: Biofortification of Garlic
In a controlled planting experiment, garlic treated with this compound showed remarkable increases in selenium content compared to those treated with inorganic sources. This study emphasized the potential of KSeCA as a viable alternative for enhancing the nutritional profile of crops grown in selenium-deficient soils .
Case Study 2: Cardiovascular Health in Mice
Another pivotal study examined the effects of this compound on lipid metabolism in mice fed a high-fat diet. Results indicated a significant reduction in triacylglycerol levels and a decrease in the formation of atherosclerotic plaques, suggesting its potential as a therapeutic agent for managing cardiovascular diseases .
Eigenschaften
CAS-Nummer |
63906-50-3 |
|---|---|
Molekularformel |
C3H2KNO2Se |
Molekulargewicht |
202.12 g/mol |
IUPAC-Name |
potassium;2-selenocyanatoacetate |
InChI |
InChI=1S/C3H3NO2Se.K/c4-2-7-1-3(5)6;/h1H2,(H,5,6);/q;+1/p-1 |
InChI-Schlüssel |
CPKYOJFBOKVBMW-UHFFFAOYSA-M |
SMILES |
C(C(=O)[O-])[Se]C#N.[K+] |
Kanonische SMILES |
C(C(=O)[O-])[Se]C#N.[K+] |
Key on ui other cas no. |
63906-50-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















